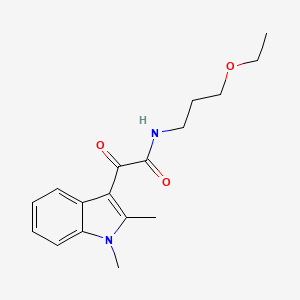

![molecular formula C19H17N5O2 B2864503 4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097934-18-2](/img/structure/B2864503.png)

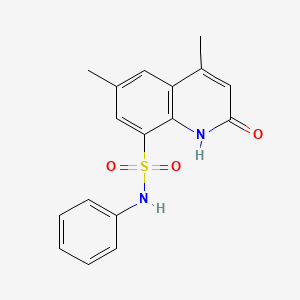

4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one

カタログ番号:

B2864503

CAS番号:

2097934-18-2

分子量:

347.378

InChIキー:

CHBNFBFNRSZPRZ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzoyl group, a pyridine ring, and a piperazin-2-one group . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving the formation of the various rings and groups present in the final molecule .Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrazole and pyridine rings might participate in electrophilic substitution reactions, while the piperazin-2-one group could potentially undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a potential hydrogen bond donor and acceptor .科学的研究の応用

Synthesis and Receptor Binding

- The synthesis of pyrazolo[1,5-α]pyridine derivatives, which share a structural resemblance with the compound , demonstrated potential applications in receptor binding assays. These compounds showed affinity for dopamine D4, D2, and D3 receptors, suggesting their potential as ligands for these receptors. This implies their possible use in developing treatments targeting the dopamine system, such as for neurological disorders (Li Guca, 2014).

Molecular Docking and In Vitro Screening

- Novel pyridine and fused pyridine derivatives were synthesized for molecular docking screenings towards GlcN-6-P synthase. These compounds demonstrated moderate to good binding energies, indicating their potential in antimicrobial and antioxidant applications. This study shows the versatility of pyrazole-pyridine compounds in synthesizing derivatives with significant biological activities (E. M. Flefel et al., 2018).

G Protein-Biased Dopaminergics

- The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core of dopamine receptor partial agonists was explored. These compounds exhibited a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating the potential for designing G protein-biased partial agonists as novel therapeutics for psychiatric disorders (D. Möller et al., 2017).

Antibacterial and Antifungal Activities

- Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds in developing new antibacterial agents (Ishak Bildirici et al., 2007).

Anti-Tuberculosis Agents

- Compounds with the pyrazolo[1,5-a]pyridine structure were designed and synthesized as inhibitors for Mycobacterium tuberculosis DNA GyrB, showing promise as novel agents in combating tuberculosis. This suggests the utility of these compounds in addressing infectious diseases through targeted enzyme inhibition (K. Reddy et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(3-pyrazol-1-ylbenzoyl)-1-pyridin-3-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c25-18-14-22(10-11-23(18)17-6-2-7-20-13-17)19(26)15-4-1-5-16(12-15)24-9-3-8-21-24/h1-9,12-13H,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBNFBFNRSZPRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

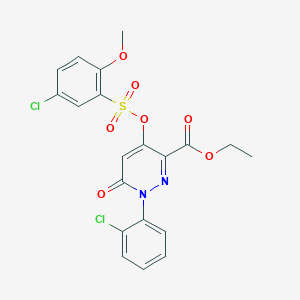

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3...

Cat. No.: B2864420

CAS No.: 2034608-76-7

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-...

Cat. No.: B2864421

CAS No.: 384349-48-8

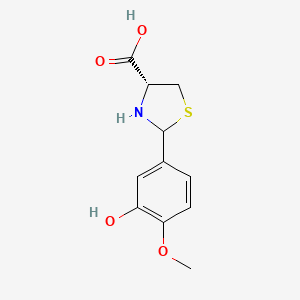

(4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-c...

Cat. No.: B2864422

CAS No.: 1212456-87-5

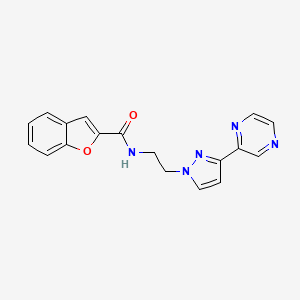

N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[...

Cat. No.: B2864423

CAS No.: 671198-95-1

顧客に最も人気

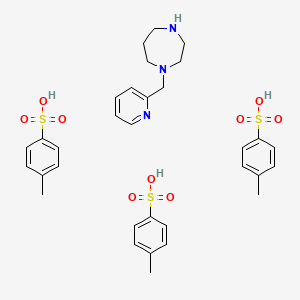

2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride

Cat. No.: B2864441

CAS No.: 1071619-70-9; 46006-95-5

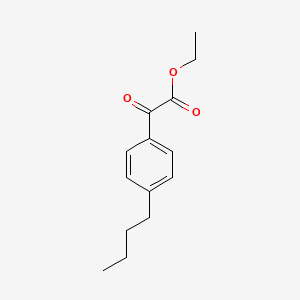

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864420.png)

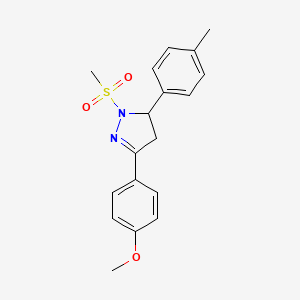

![N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE](/img/structure/B2864423.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2864432.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide](/img/structure/B2864434.png)

![9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2864438.png)